Cas no 1805662-33-2 (4-Cyano-2-ethyl-3-mercaptobenzoic acid)

4-Cyano-2-ethyl-3-mercaptobenzoic acid is a specialized benzoic acid derivative featuring a cyano group, ethyl substituent, and thiol functionality at the 4-, 2-, and 3-positions, respectively. This multifunctional compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and fine chemicals. The presence of both a thiol and carboxylic acid group allows for selective reactivity, enabling applications in conjugation, metal coordination, or further derivatization. The cyano group enhances its utility as a precursor for heterocyclic systems. Its structural features make it valuable for constructing complex molecular frameworks with potential bioactivity. The compound requires careful handling due to the thiol moiety's sensitivity.
4-Cyano-2-ethyl-3-mercaptobenzoic acid structure
1805662-33-2 structure
商品名:4-Cyano-2-ethyl-3-mercaptobenzoic acid
CAS番号:1805662-33-2
MF:C10H9NO2S
メガワット:207.248961210251
CID:5010401

4-Cyano-2-ethyl-3-mercaptobenzoic acid 化学的及び物理的性質

名前と識別子

    • 4-Cyano-2-ethyl-3-mercaptobenzoic acid
    • インチ: 1S/C10H9NO2S/c1-2-7-8(10(12)13)4-3-6(5-11)9(7)14/h3-4,14H,2H2,1H3,(H,12,13)
    • InChIKey: GFTDYYOGZLXOAA-UHFFFAOYSA-N
    • ほほえんだ: SC1=C(C#N)C=CC(C(=O)O)=C1CC

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 271
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 62.1

4-Cyano-2-ethyl-3-mercaptobenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010002190-1g
4-Cyano-2-ethyl-3-mercaptobenzoic acid
1805662-33-2 97%
1g
1,490.00 USD 2021-07-06

4-Cyano-2-ethyl-3-mercaptobenzoic acid 関連文献

4-Cyano-2-ethyl-3-mercaptobenzoic acidに関する追加情報

4-Cyano-2-Ethyl-3-Mercaptobenzoic Acid: A Comprehensive Overview

4-Cyano-2-Ethyl-3-Mercaptobenzoic Acid, identified by the CAS number 1805662-33-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure featuring a cyano group, an ethyl substituent, and a mercapto group attached to a benzoic acid backbone, has garnered attention due to its potential applications in drug discovery and material science. Recent advancements in synthetic methodologies and computational modeling have further illuminated its properties and functionalities.

The synthesis of 4-Cyano-2-Ethyl-3-Mercaptobenzoic Acid involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Researchers have explored various strategies, including nucleophilic aromatic substitution and coupling reactions, to optimize the synthesis process. The compound's stability under different environmental conditions has also been a focal point of recent studies, with findings suggesting that it exhibits moderate stability under physiological conditions, making it a viable candidate for biological applications.

In terms of pharmacological activity, 4-Cyano-2-Ethyl-3-Mercaptobenzoic Acid has shown promise as a potential lead compound in the development of anti-inflammatory and antioxidant agents. Preclinical studies have demonstrated its ability to inhibit key inflammatory pathways and scavenge reactive oxygen species, which are critical factors in chronic diseases such as cardiovascular disorders and neurodegenerative conditions. Furthermore, its ability to modulate cellular signaling pathways has opened avenues for exploring its role in cancer therapy.

The structural versatility of 4-Cyano-2-Ethyl-3-Mercaptobenzoic Acid allows for further functionalization, enabling the creation of derivatives with enhanced bioavailability and efficacy. For instance, recent research has focused on incorporating this compound into polymer-based drug delivery systems, which could improve its solubility and targeting capabilities. Additionally, its mercapto group provides opportunities for thiol-based conjugation reactions, facilitating the development of bioconjugates for diagnostic and therapeutic applications.

From a materials science perspective, the compound's ability to form stable metal complexes has been leveraged in the design of novel catalysts for organic transformations. Its cyano group serves as a coordinating ligand, enabling interactions with transition metals that can enhance catalytic activity. This property has been exploited in asymmetric catalysis and cross-coupling reactions, contributing to the synthesis of complex organic molecules with high enantioselectivity.

In conclusion, 4-Cyano-2-Ethyl-3-Mercaptobenzoic Acid, CAS No. 1805662-33-2, represents a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application studies, positions it as a valuable tool in both academic research and industrial development. Continued exploration into its properties and potential uses is expected to yield further breakthroughs in the near future.

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